6-chloro-2-[(3-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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Overview
Description
6-chloro-2-[(3-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
The synthesis of 6-chloro-2-[(3-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the reaction of 2-chloro-3,5-dinitropyridine with 5-(hetaryl)tetrazoles or through the modification of aryl substituents . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-chloro-2-[(3-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a neuroprotective and anti-neuroinflammatory agent. It shows promise in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Cancer Research: This compound has shown cytotoxic activities against various cancer cell lines, making it a candidate for anticancer drug development.
Antimicrobial Activity: It exhibits antimicrobial properties, which could be useful in developing new antibiotics.
Mechanism of Action
The mechanism of action of 6-chloro-2-[(3-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, it modulates the NF-kB inflammatory pathway, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds also exhibit significant biological activities, including anticancer and anti-inflammatory properties. 6-chloro-2-[(3-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties.
Properties
CAS No. |
899385-50-3 |
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Molecular Formula |
C14H14ClN5O2 |
Molecular Weight |
319.74 g/mol |
IUPAC Name |
6-chloro-2-[(3-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C14H14ClN5O2/c1-8-11(15)12(21)20-14(17-8)18-13(19-20)16-7-9-4-3-5-10(6-9)22-2/h3-6H,7H2,1-2H3,(H2,16,17,18,19) |
InChI Key |
MITJDUPODPYWAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)NCC3=CC(=CC=C3)OC)Cl |
solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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